molecular formula C7H7BN2O2 B1521094 1H-Benzimidazol-4-ylboronic acid CAS No. 499769-95-8

1H-Benzimidazol-4-ylboronic acid

Katalognummer: B1521094
CAS-Nummer: 499769-95-8
Molekulargewicht: 161.96 g/mol
InChI-Schlüssel: UNWJCMBQRPPTIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazol-4-ylboronic acid

Biologische Aktivität

1H-Benzimidazol-4-ylboronic acid (C7H7BN2O2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, are known for their ability to interact with various biomolecules, leading to potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activities and inhibition of specific molecular targets involved in disease pathways. For instance, boronic acids are known to inhibit proteasomes and certain kinases, which are critical in cancer cell proliferation and survival .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562S (chronic myeloid leukemia) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
  • Synergistic Effects : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance anticancer efficacy, particularly in overcoming drug resistance mechanisms in cancer cells .

Antibacterial Activity

Research has highlighted the antibacterial potential of boronic acids:

  • Inhibition of Resistant Strains : this compound derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This suggests a potential role in treating antibiotic-resistant infections .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

  • Free Radical Scavenging : In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress associated with various diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a high selectivity index, suggesting low toxicity to normal cells while effectively targeting cancerous cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties, revealing that this compound inhibits the growth of several bacterial strains, including E. coli and MRSA. The compound's mechanism was linked to its ability to disrupt bacterial protein synthesis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)IC50 = 18.76 µg/mL
AnticancerK562S (CML)Effective at low doses
AntibacterialMRSAMIC = 7.81 µg/mL
AntioxidantFree Radical ScavengingIC50 = 0.14 ± 0.01 µg/mL

Eigenschaften

IUPAC Name

1H-benzimidazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJCMBQRPPTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)NC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663409
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-95-8
Record name B-1H-Benzimidazol-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazol-4-ylboronic acid
Reactant of Route 6
1H-Benzimidazol-4-ylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.